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Compound of Interest

Compound Name: Benzene-1,2,3-tricarboxylic acid

Cat. No.: B1200061 Get Quote

A Spectroscopic Guide to Benzene-1,2,3-
tricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

Benzene-1,2,3-tricarboxylic acid (also known as hemimellitic acid). The following sections

detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics, offering valuable insights for its identification, characterization, and application

in research and development.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Benzene-1,2,3-tricarboxylic
acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

Due to the substitution pattern, the aromatic protons of Benzene-1,2,3-tricarboxylic acid are

expected to exhibit a complex splitting pattern. The carboxylic acid protons typically appear as

a broad singlet at a significantly downfield chemical shift.
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Proton Type
Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration

Carboxylic Acid (-

COOH)
10.0 - 13.0 Broad Singlet 3H

Aromatic (H-4, H-6) ~ 8.0 - 8.2 Doublet 2H

Aromatic (H-5) ~ 7.6 - 7.8 Triplet 1H

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum is predicted to show five distinct signals due to the molecule's

symmetry.

Carbon Type Predicted Chemical Shift (δ, ppm)

Carboxylic Acid (-COOH) 165 - 175

Aromatic (C-1, C-3) 130 - 140

Aromatic (C-2) 130 - 140

Aromatic (C-4, C-6) 128 - 135

Aromatic (C-5) 125 - 130

Infrared (IR) Spectroscopy
The IR spectrum of Benzene-1,2,3-tricarboxylic acid is characterized by the prominent

absorptions of the carboxylic acid functional groups and the aromatic ring.
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Wavenumber (cm⁻¹) Vibrational Mode Description

3300 - 2500 O-H stretch

Very broad band, characteristic

of hydrogen-bonded carboxylic

acids.

3100 - 3000 C-H stretch Aromatic C-H stretching.

1760 - 1690 C=O stretch

Strong absorption from the

carboxylic acid carbonyl

groups.[1]

1600, 1450 C=C stretch
In-ring aromatic stretching

vibrations.

1320 - 1210 C-O stretch
Stretching of the C-O single

bond in the carboxylic acid.

950 - 910 O-H bend
Out-of-plane bending of the

carboxylic acid O-H group.

900 - 675 C-H bend
Aromatic C-H out-of-plane

bending.

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of Benzene-1,2,3-tricarboxylic acid provides key

information about its molecular weight and fragmentation pattern. The molecular formula is

C₉H₆O₆, and the molecular weight is 210.14 g/mol .[2]
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m/z Proposed Fragment Ion Notes

210 [C₉H₆O₆]⁺ Molecular ion (M⁺)

193 [M - OH]⁺ Loss of a hydroxyl radical.

192 [M - H₂O]⁺ Loss of a water molecule.

165 [M - COOH]⁺ Loss of a carboxyl radical.

147 [M - COOH - H₂O]⁺
Subsequent loss of water from

the [M - COOH]⁺ fragment.

120 [C₇H₄O₂]⁺
Further fragmentation, possibly

involving decarboxylation.

77 [C₆H₅]⁺
Phenyl cation, indicative of a

benzene ring.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of Benzene-1,2,3-tricarboxylic acid in a suitable

deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if

necessary.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

Data Acquisition (¹H and ¹³C NMR):

Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[3]
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For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good

signal-to-noise ratio.

For ¹³C NMR, use proton decoupling and a longer acquisition time with a greater number of

scans due to the low natural abundance of ¹³C.[4]

IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount (1-2 mg) of dry Benzene-1,2,3-tricarboxylic acid with

approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and

pestle until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

Obtain a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of an FTIR spectrometer.

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

Mass Spectrometry
Sample Preparation (Electron Ionization - EI):

For direct infusion, dissolve a small amount of the sample in a volatile organic solvent (e.g.,

methanol, acetonitrile).

For analysis via Gas Chromatography-Mass Spectrometry (GC-MS), prepare a dilute

solution of the sample in a suitable solvent. Derivatization to a more volatile ester form may

be necessary for optimal results.

Data Acquisition:

Introduce the sample into the mass spectrometer.
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For EI, use a standard electron energy of 70 eV.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Visualizations
The following diagrams illustrate the spectroscopic analysis workflow and the structural

correlations of Benzene-1,2,3-tricarboxylic acid.
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Caption: Experimental workflow for the spectroscopic analysis of Benzene-1,2,3-tricarboxylic
acid.
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Expected Spectroscopic Signals

Benzene-1,2,3-tricarboxylic Acid
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Aromatic Carbons Carboxylic Acid Carbons

O-H bond C=O bond
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¹³C NMR
~125-140 ppm (Ar-C)

~165-175 ppm (COOH)
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~3300-2500 cm⁻¹ (O-H)
~1760-1690 cm⁻¹ (C=O)

MS
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Click to download full resolution via product page

Caption: Correlation between the structure of Benzene-1,2,3-tricarboxylic acid and its key

spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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